molecular formula C₂₄H₂₀ClN ₃O₃ B1140030 N-(3-Pyridyl)indomethacin Amide CAS No. 261755-29-4

N-(3-Pyridyl)indomethacin Amide

Cat. No.: B1140030
CAS No.: 261755-29-4
M. Wt: 433.89
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Description

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Pyridyl)indomethacin Amide typically involves the reaction of indomethacin with 3-aminopyridine under specific conditions. The process generally includes the following steps:

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial production. This would involve optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Pyridyl)indomethacin Amide primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-(3-Pyridyl)indomethacin Amide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Pyridyl)indomethacin Amide is unique due to its high selectivity for COX-2 over COX-1, making it a valuable tool for studying COX-2-specific pathways and for developing targeted anti-inflammatory therapies. Its reversible inhibition mechanism also distinguishes it from other COX-2 inhibitors .

Properties

CAS No.

261755-29-4

Molecular Formula

C₂₄H₂₀ClN ₃O₃

Molecular Weight

433.89

Synonyms

N-(3-Pyridyl)-1-p-chlorobenzoyl-5-methoxy-2-methylindole-3-acetamide;  1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-N-3-pyridinyl-1H-indole-3-acetamide; 

Origin of Product

United States

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